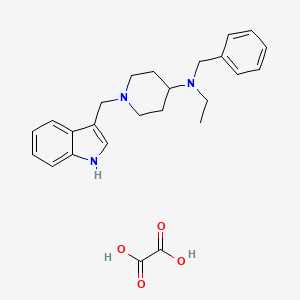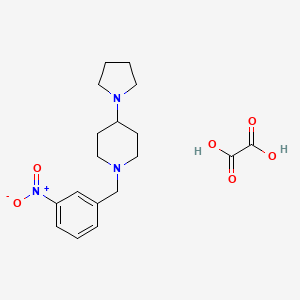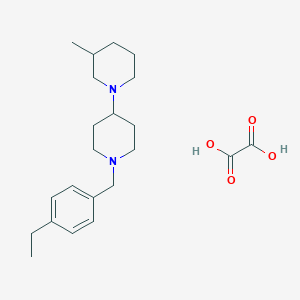![molecular formula C13H9BrN4O3S B3967609 5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3967609.png)
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide
Overview
Description
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide, also known as BNTX, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BNTX is a potent antagonist of the GABA-A receptor, which plays a crucial role in the central nervous system. The purpose of
Mechanism of Action
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide acts as a competitive antagonist of the GABA-A receptor, which is a ligand-gated ion channel that plays a crucial role in the central nervous system. The GABA-A receptor is activated by the neurotransmitter gamma-aminobutyric acid (GABA), which causes the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. This compound binds to the same site on the GABA-A receptor as GABA, but it does not activate the receptor. Instead, this compound blocks the binding of GABA to the receptor, preventing its activation and leading to a decrease in inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration and the specific tissue or cell type being studied. In general, this compound has been shown to decrease inhibitory neurotransmission in the central nervous system, leading to an increase in neuronal activity. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide is its specificity for the GABA-A receptor, which allows for precise modulation of inhibitory neurotransmission. This compound has also been shown to have a long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations, including its low solubility in water and the potential for off-target effects at high concentrations. In addition, the use of this compound in experiments requires careful consideration of the ethical implications of modulating inhibitory neurotransmission in the central nervous system.
Future Directions
There are several future directions for research on 5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide. One area of interest is the development of new drugs that target the GABA-A receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of the GABA-A receptor in pain modulation and the development of new analgesics. Finally, the use of this compound in combination with other drugs or therapies may lead to new insights into the mechanisms of neurological and psychiatric disorders.
Scientific Research Applications
5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and physiology. In neuroscience, this compound has been used to study the role of the GABA-A receptor in the central nervous system. This compound has also been used in pharmacology to develop new drugs that target the GABA-A receptor. In physiology, this compound has been used to investigate the physiological effects of GABA-A receptor antagonists.
properties
IUPAC Name |
5-bromo-N-[(2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3S/c14-9-5-8(6-15-7-9)12(19)17-13(22)16-10-3-1-2-4-11(10)18(20)21/h1-7H,(H2,16,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCKFNSMDWLAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3967538.png)
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3967540.png)

![4-(3-iodophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967550.png)




![methyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate](/img/structure/B3967592.png)
![4-(2,4-dichlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967593.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-N'-mesitylsuccinamide](/img/structure/B3967611.png)

